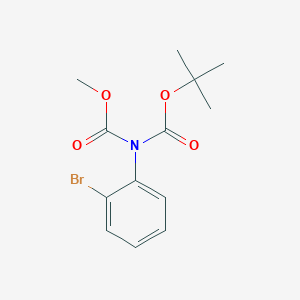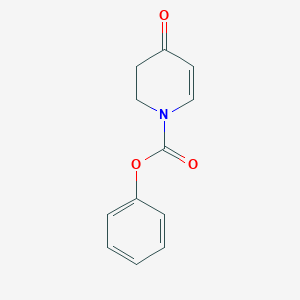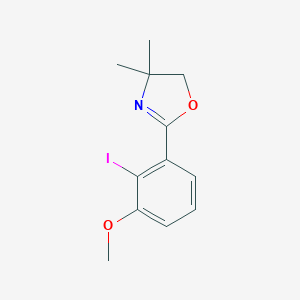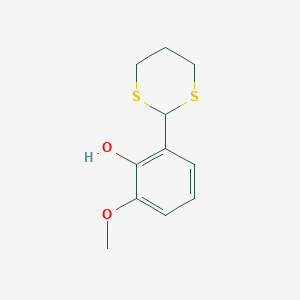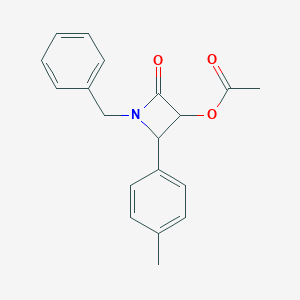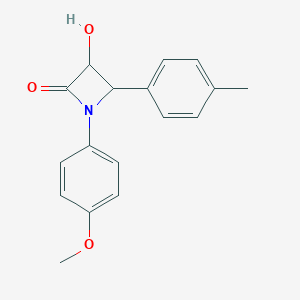![molecular formula C18H16BrN3OS B303441 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. It has also been studied for its potential anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, while leaving healthy cells unharmed. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell growth and proliferation. It also has antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity to healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is the optimization of the synthesis method to improve yields and purity of the compound. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine.
Synthesemethoden
The synthesis method of 3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 4-bromoaniline, N,N-dimethylformamide, and thiourea in the presence of a catalyst. The resulting compound is then reacted with 4-dimethylaminobenzaldehyde to form the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Eigenschaften
Produktname |
3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C18H16BrN3OS |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(5Z)-3-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16BrN3OS/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)22(18(24)20-16)15-9-5-13(19)6-10-15/h3-11H,1-2H3,(H,20,24)/b16-11- |
InChI-Schlüssel |
APQZEHDCJKKXNG-WJDWOHSUSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
